molecular formula C21H23N3O4S B2572578 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide CAS No. 921551-81-7

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2572578
CAS No.: 921551-81-7
M. Wt: 413.49
InChI Key: ZRHMWHVQUVNXJN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxyphenyl group, an ethyl group, and a benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds, the structure is often determined using techniques such as UV-Vis, FT-IR, HRMS, and NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Similar compounds often undergo reactions such as alkylation, O-alkylation, and coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For similar compounds, properties such as molecular weight, solubility, melting point, and boiling point are often reported .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on compounds similar to "N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide" often focuses on understanding their pharmacokinetics and metabolism. For example, studies have explored how drugs are absorbed, distributed, metabolized, and excreted in the human body. These investigations are crucial for determining the safe and effective use of pharmaceuticals. For instance, a study on the pharmacokinetics of ameziniummetilsulfate in man found that the drug is rapidly absorbed, has good tissue penetration, and is comparably slow to eliminate, indicating extensive tissue distribution (Traut & Brode, 1981).

Therapeutic Effects and Clinical Trials

Several studies focus on the therapeutic effects of drugs in clinical trials. For instance, phase I and pharmacokinetic studies of new drugs aim to assess dose-limiting toxicities, determine the maximum tolerated dose, and study the pharmacokinetics of the drug in patients with advanced solid tumors (de Jonge et al., 2005). These studies are foundational for moving drugs through the pipeline from research to clinical use.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and computational methods .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For similar compounds, safety data sheets often provide information on hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For similar compounds, research often focuses on exploring their biological activity and potential uses in medicine .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-12-16(2)14-19(13-15)29(26,27)22-10-11-24-21(25)9-8-20(23-24)17-4-6-18(28-3)7-5-17/h4-9,12-14,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHMWHVQUVNXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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